2-[(4-Tert-butylphenyl)methyl]oxirane
Description
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]oxirane |
InChI |
InChI=1S/C13H18O/c1-13(2,3)11-6-4-10(5-7-11)8-12-9-14-12/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
DMDXNNDPNUMUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CO2 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- Preparation of 4-(tert-butyl)benzaldehyde : This compound can be synthesized via a formylation reaction of 4-tert-butylphenol, which is a well-established process involving the use of reagents like paraformaldehyde or formyl chloride under acidic or basic conditions.
Epoxidation Reaction
- The aldehyde undergoes a methylation or alkylation to introduce a methyl group ortho or para to the tert-butyl group, forming a methylated aromatic compound.
- The methylated aromatic compound then undergoes epoxidation using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts like sodium hydroxide or other bases.
4-(tert-butyl)benzaldehyde → (via methylation) → 4-(tert-butyl)phenylmethanol → (epoxidation with m-CPBA) → this compound
Methylation of Aromatic Rings Followed by Epoxidation
This method involves two key steps:
Methylation
Epoxidation
- The methylated aromatic compound then undergoes epoxidation of the side chain or the aromatic ring itself, depending on the substitution pattern, to form the oxirane ring.
| Step | Reagents | Temperature | Notes |
|---|---|---|---|
| Methylation | Dimethyl sulfate, KOH | 20-40°C | Controlled to prevent over-methylation |
| Epoxidation | m-CPBA or H₂O₂ | 0-25°C | Ensures selective epoxide formation |
Final Product Isolation
- The oxirane is isolated via extraction, purification by column chromatography, or recrystallization, depending on the scale.
Alternative Routes: Catalytic Epoxidation of Alkylated Precursors
In some cases, the compound can be synthesized via catalytic epoxidation of alkylated styrene derivatives or alkenes derived from aromatic precursors:
- Preparation of styrene derivatives with tert-butyl groups.
- Epoxidation using peracids (e.g., m-CPBA) under controlled conditions to form the corresponding oxirane.
This route is advantageous for large-scale industrial synthesis due to its high selectivity and efficiency.
Data Table: Comparison of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Epoxidation of Aromatic Precursors | 4-(tert-butyl)benzaldehyde | m-CPBA, H₂O₂ | Oxidation | High selectivity, straightforward | Requires prior synthesis of precursor |
| Methylation & Epoxidation | Aromatic methylated derivatives | Dimethyl sulfate, m-CPBA | Alkylation + Oxidation | Good control over substitution pattern | Multiple steps, reagent hazards |
| Catalytic Epoxidation of Alkylated Styrenes | Styrene derivatives | Peracids, catalysts | Epoxidation | Suitable for large scale | Requires specific precursor synthesis |
Research Findings & Industrial Relevance
- The patent CN102276558A describes a method where dimethyl sulfide and dimethyl sulfate are used under alkaline conditions to produce an oxirane intermediate, highlighting the importance of methylation reactions in oxirane synthesis.
- The use of peracid-based epoxidation (e.g., m-CPBA) is well-documented for synthesizing aromatic oxiranes with high regioselectivity and yield, making it suitable for pharmaceutical and agrochemical intermediates.
Notes on Reaction Optimization
- Temperature control is critical to prevent side reactions such as aromatic ring oxidation or over-epoxidation.
- Choice of oxidant influences the selectivity; m-CPBA is preferred for its mildness and high selectivity.
- Reagent excess (e.g., molar ratios of methylating agents) should be optimized to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Tert-butylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted ethers and alcohols
Scientific Research Applications
2-[(4-Tert-butylphenyl)methyl]oxirane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-Tert-butylphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, where the oxirane ring is opened to form more stable products .
Comparison with Similar Compounds
Structural and Electronic Effects
- Steric Effects: The tert-butyl group in this compound imposes significant steric hindrance, reducing nucleophilic attack rates compared to less bulky analogs like 2-[(4-nitrophenoxy)methyl]oxirane .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 2-[(4-nitrophenoxy)methyl]oxirane) increase the electrophilicity of the oxirane ring, accelerating ring-opening reactions. In contrast, the tert-butyl group is electron-donating, stabilizing the epoxide .
Physicochemical Properties
- Solubility: The tert-butyl group enhances solubility in nonpolar solvents (e.g., toluene) compared to polar analogs like 2-[(4-nitrophenoxy)methyl]oxirane, which is more soluble in acetone .
- Thermal Stability : Bulky substituents improve thermal stability. For example, 4-tert-butylphenyl glycidyl ether (a close analog) is stable up to 250°C, whereas nitro-substituted epoxides decompose at lower temperatures .
Research Findings and Case Studies
- Antioxidant Mechanisms : 2-[(4-Methoxyphenyl)methyl]oxirane reacts with DPPH radicals via hydrogen abstraction, while the tert-butyl analog’s mechanism remains unexplored .
- Synthetic Yields: Epoxidation of methyl eugenol yields 2-(4-ethyl-3-methoxybenzyl)oxirane in 68.8% yield, demonstrating efficient synthesis compared to glycidyl ethers requiring multi-step routes .
Biological Activity
2-[(4-Tert-butylphenyl)methyl]oxirane, commonly referred to as a glycidyl ether, is an organic compound characterized by the presence of an epoxide group. This compound has garnered interest in various fields, particularly in medicinal chemistry and toxicology, due to its potential biological activities and interactions with biomolecules. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18O
- Molecular Weight : 206.285 g/mol
- CAS Number : 3101-60-8
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylphenol with epichlorohydrin under basic conditions. This process leads to the formation of a glycidyl ether, which can undergo various chemical transformations depending on the reaction conditions used.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biomolecules such as proteins and nucleic acids. The following mechanisms have been proposed:
- Electrophilic Substitution : The epoxide group can react with nucleophiles, leading to the modification of proteins and other cellular components.
- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals.
- Antimicrobial Properties : Preliminary data indicate that it may possess activity against certain bacterial strains.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens. In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Research has also focused on the cytotoxic effects of this compound on human cell lines. The results indicated that at higher concentrations, the compound showed cytotoxicity, which was assessed using MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
These results highlight the need for further investigation into the therapeutic window and safety profile of this compound.
Case Studies
- Case Study on Antibacterial Properties : A study published in MDPI evaluated the antibacterial activity of various glycidyl ethers, including this compound. The compound was found to be effective against multi-drug resistant strains of S. aureus, suggesting its potential use in treating resistant infections .
- Toxicological Assessment : An EPA report outlined toxicity studies conducted under the Toxic Substances Control Act (TSCA), which included assessments of acute toxicity and skin irritation potential . These studies are critical for understanding the safety profile of this compound in industrial applications.
- Mechanistic Insights : Research has indicated that compounds similar to this compound can induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines. This mechanism could explain its observed cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
